

In vivo administration of 3-(4-Methoxyphenoxy)propanoic acid in animal models

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Compound of Interest

Compound Name: 3-(4-Methoxyphenoxy)propanoic acid

Cat. No.: B1296055

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Note on the In Vivo Administration of 3-(4-Methoxyphenoxy)propanoic Acid

Extensive literature searches did not yield specific data on the in vivo administration of **3-(4-Methoxyphenoxy)propanoic acid** in animal models. However, significant research is available for two structurally related compounds: 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite with noted metabolic benefits, and 2-(4-methoxyphenoxy)propanoic acid (PMP), a known sweetness inhibitor. The following application notes and protocols are provided for these two compounds, as it is possible the original query contained a typographical error.

Section 1: In Vivo Administration of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in Animal Models

Application Notes

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, is a primary metabolite derived from the microbial metabolism of dietary polyphenols such as ferulic acid, curcumin, and chlorogenic acid.^[1] Found in polyphenol-rich foods like whole grains, tea, and coffee, HMPA has garnered attention for its potential health benefits, including antidiabetic,

antioxidant, and anti-inflammatory properties.[2][3] In animal models, HMPA has been shown to improve metabolic conditions, particularly in the context of diet-induced obesity, by enhancing hepatic lipid metabolism and insulin sensitivity.[2][3] Its mechanism of action involves the activation of the G protein-coupled receptor 41 (GPR41), which plays a crucial role in regulating host energy homeostasis.[3][4] These characteristics make HMPA a compound of interest for developing functional foods and therapeutic agents for metabolic disorders.

Data Presentation

Table 1: Metabolic Effects of HMPA Supplementation in High-Fat Diet (HFD)-Fed Mice

Parameter	Control Group (HFD)	HMPA Group (HFD + 1% HMPA)	Duration	Animal Model	Reference
Body Weight Gain	Data not specified	Significantly reduced	5 weeks	C57BL/6J mice	[5]
Liver Mass	Data not specified	Significantly reduced	5 weeks	C57BL/6J mice	
Hepatic Triglyceride Content	Data not specified	Significantly reduced	5 weeks	C57BL/6J mice	
Blood Glucose	Data not specified	Significantly improved	5 weeks	C57BL/6J mice	

| Plasma Insulin | Data not specified | Significantly reduced | 5 weeks | C57BL/6J mice | |

Table 2: Effects of HMPA Administration on Oxidative Stress Markers in Mice

Parameter	Vehicle Control	Low-Dose HMPA (50 mg/kg/day)	High-Dose HMPA (500 mg/kg/day)	Duration	Animal Model	Reference
Plasma Reactive Oxygen Metabolites	Baseline	Significantly decreased	Significantly decreased	14 days	C57BL/6J mice	[1]
Plasma Nitrite/Nitrate (post-exercise)	Baseline	No significant change	Significantly reduced	14 days	C57BL/6J mice	[1]

| Soleus Sod1 mRNA abundance | Baseline | No significant change | Significantly increased | 14 days | C57BL/6J mice | [\[1\]](#) |

Experimental Protocols

1. Protocol for Evaluating Metabolic Effects of HMPA in a Diet-Induced Obesity Mouse Model

- Objective: To assess the efficacy of HMPA in mitigating weight gain, hepatic steatosis, and insulin resistance in mice fed a high-fat diet.
- Animal Model: Male C57BL/6J mice, 6-8 weeks old.
- Materials:
 - 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)
 - High-fat diet (HFD, e.g., 60% kcal from fat)
 - Standard chow diet

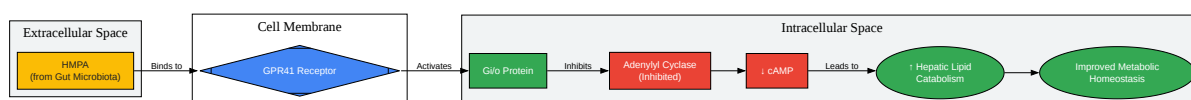
- Equipment for oral gavage
- Metabolic cages for monitoring food and water intake
- Analytical equipment for measuring blood glucose, insulin, and triglycerides.
- Procedure:
 - Acclimatization: Acclimate mice for one week with ad libitum access to standard chow and water.
 - Group Allocation: Randomly assign mice to a control group (HFD) and a treatment group (HFD supplemented with 1% HMPA).[5]
 - Diet Administration: Provide the respective diets for a period of 5 weeks.[5]
 - Monitoring: Monitor body weight and food intake weekly.
 - Metabolic Analysis: At the end of the treatment period, perform glucose and insulin tolerance tests.
 - Sample Collection: At the study endpoint, collect blood samples via cardiac puncture for plasma analysis (triglycerides, cholesterol, insulin). Euthanize the animals and collect liver tissue for mass and triglyceride content analysis.

2. Protocol for Assessing the Effects of HMPA on Oxidative Stress and Muscle Fiber Composition

- Objective: To investigate the impact of HMPA on oxidative stress markers and muscle gene expression in sedentary and exercised mice.
- Animal Model: Eight-week-old male C57BL/6 mice.[1]
- Materials:
 - HMPA solution
 - Distilled water (for vehicle control)

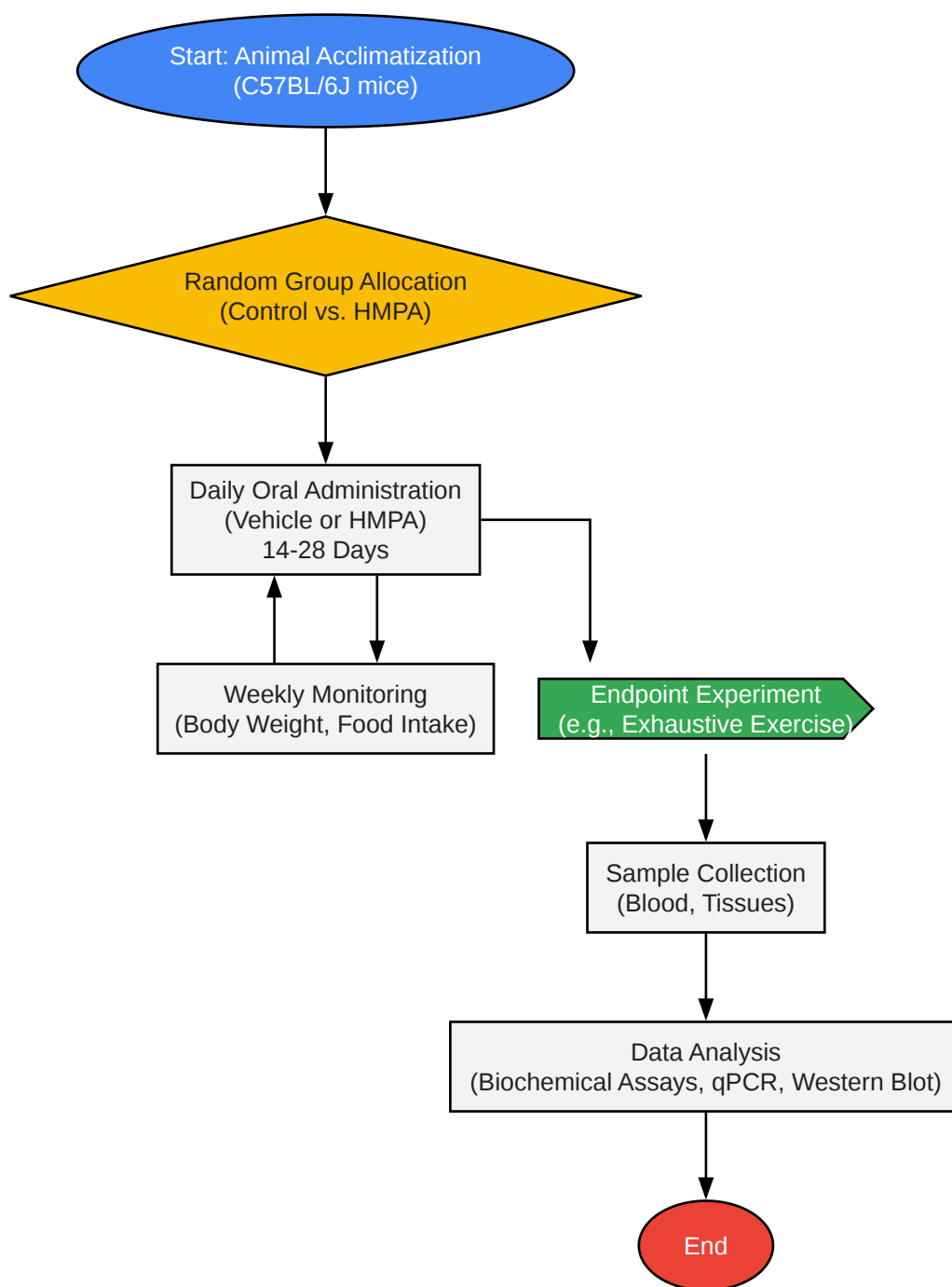
- Treadmill for exhaustive exercise
- Reagents and equipment for RT-qPCR and Western blotting.
- Procedure:
 - Group Allocation: Divide mice into a vehicle control group and two HMPA treatment groups (low dose: 50 mg/kg/day; high dose: 500 mg/kg/day).[1]
 - Administration: Administer HMPA solution or distilled water orally (10 mL/kg) for 14 consecutive days.[1]
 - Exercise Protocol: On the final day, further divide each group into a sedentary subgroup and an exhaustive exercise subgroup. The exercise group is subjected to a single bout of treadmill running until exhaustion.
 - Sample Collection: Immediately after the exercise protocol, collect blood samples to measure plasma reactive oxygen metabolites and nitrite/nitrate levels. Euthanize the animals and dissect soleus and gastrocnemius muscles for gene and protein expression analysis (e.g., Sod1, Nqo1, MYH4).[1]
 - Analysis: Analyze gene expression using RT-qPCR and protein expression using Western blotting.

Mandatory Visualization



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Caption: HMPA signaling through the GPR41 receptor.



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